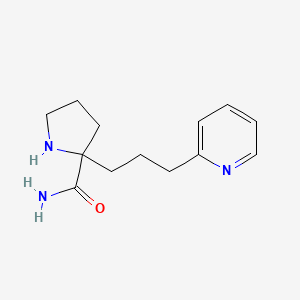![molecular formula C11H14BrNO B1401134 N-[(3-bromophenyl)methyl]oxolan-3-amine CAS No. 1342883-31-1](/img/structure/B1401134.png)
N-[(3-bromophenyl)methyl]oxolan-3-amine
Vue d'ensemble
Description
“N-[(3-bromophenyl)methyl]oxolan-3-amine” is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 g/mol. The compound is also known as 3-[(3-bromophenyl)methyl]oxolan-3-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11;/h1-3,6H,4-5,7-8,13H2;1H . This indicates the presence of a bromophenyl group, an oxolan ring, and an amine group in the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current data.Applications De Recherche Scientifique
Advanced Oxidation Processes for Degradation
N-[(3-bromophenyl)methyl]oxolan-3-amine, being a nitrogen-containing compound, may be relevant in the context of degradation studies involving nitrogen-containing hazardous compounds. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds and improving overall treatment efficiency. AOPs, including ozone and Fenton processes, have been utilized for the degradation of various nitrogen-containing compounds like amines, dyes, and pesticides. The efficiency of these processes is highly dependent on factors such as pH, initial concentration, and treatment time. The development of hybrid methods and optimized conditions can yield synergistic effects, making these processes more effective for specific effluents (Bhat & Gogate, 2021).
Food Quality and Human Health
The total volatile basic nitrogen (TVB-N) is a quality parameter for various types of meat, indicating freshness. However, TVB-N and its components, such as methylated amines, can have detrimental health effects. Factors like animal diet, bacterial contamination, and temperature can influence TVB-N levels in meat. Addressing these factors through proper hygiene and preservation techniques can reduce TVB-N levels. Specifically, trimethylamine (TMA) and trimethylamine oxide (TMA-N-O), significant parts of TVB-N, are associated with diseases like atherosclerosis, cancers, and diabetes. Strategies to mitigate the effects of these compounds include reducing dietary intake, controlling internal production pathways by targeting gut microbiota, and inhibiting specific enzymes (Bekhit et al., 2021).
Environmental Contamination and Water Treatment
The formation and destruction of N-nitrosodimethylamine (NDMA) in water is a significant concern, particularly due to its carcinogenic potential. NDMA formation often results from water and wastewater treatment processes, such as chloramination and ozonation, especially in wastewater-impacted water. Understanding the kinetics and mechanisms of reactions involving NDMA precursors, such as amines, is crucial. The study of degradation methods, including biodegradation and advanced oxidation processes, offers insights into effective strategies for NDMA mitigation in water and wastewater treatment (Sharma, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)7-13-11-4-5-14-8-11/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQFZAAEKJGDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]oxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



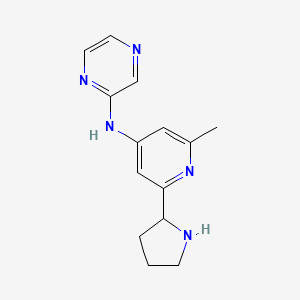
![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)
![Tert-butyl 4-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401056.png)
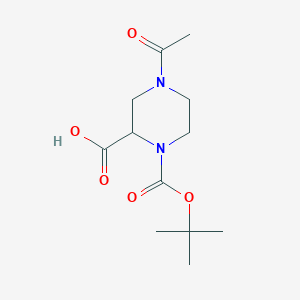
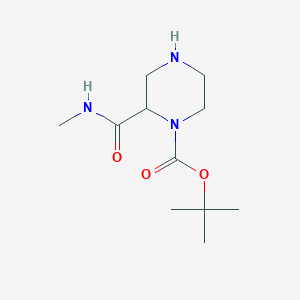
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
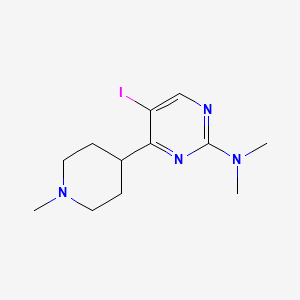
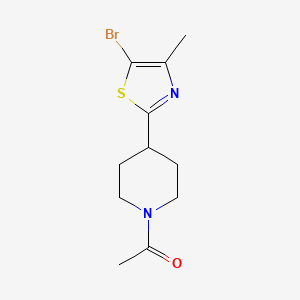
![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
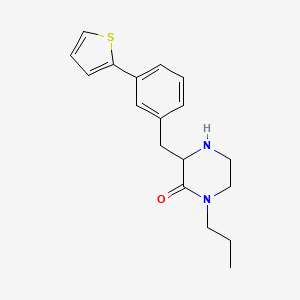
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
